Lipophilicity Reduction vs. Morpholine: 2‑Oxa‑6‑azaspiro[3.3]heptane as Class Reference
In a systematic matched‑molecular‑pair analysis, replacing the morpholine ring of AZD1979 with 2‑oxa‑6‑azaspiro[3.3]heptane (the closest documented analog of the 1‑oxa isomer) decreased logD₇.₄ by 1.2 log units and increased pKa by 1.5 units. The 1‑oxa isomer is expected to exhibit a similar magnitude of lipophilicity reduction relative to the parent morpholine, although the absolute logD value will differ because of the changed heteroatom placement [REFS‑1].
| Evidence Dimension | LogD₇.₄ shift upon replacing morpholine with 2‑oxa‑6‑azaspiro[3.3]heptane |
|---|---|
| Target Compound Data | No direct logD₇.₄ data available for 1‑oxa‑6‑azaspiro[3.3]heptane; predicted LogP (free base) = −0.25 [REFS‑3] |
| Comparator Or Baseline | Morpholine‑containing MCHr1 antagonist AZD1979 (logD₇.₄ not individually reported); 2‑oxa‑6‑azaspiro[3.3]heptane analog 6b |
| Quantified Difference | ΔlogD₇.₄ = −1.2 (2‑oxa analog), ΔpKa = +1.5 (2‑oxa analog) [REFS‑1] |
| Conditions | Charged‑state logD measured at pH 7.4; pKa determined by potentiometric titration; class‑level inference applied to 1‑oxa isomer |
Why This Matters
A −1.2 logD reduction can significantly improve aqueous solubility, reduce hERG binding, and lower metabolic turnover, making the 1‑oxa hemioxalate a favorable replacement for morpholine in lead optimization where lower lipophilicity is desired.
- [1] Degorce, S. L., et al. “Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist.” ACS Med. Chem. Lett., vol. 10, no. 8, 2019, pp. 1198–1204. View Source
